![molecular formula C16H13ClN2O2S B3934571 N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)propanamide](/img/structure/B3934571.png)
N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)propanamide
Overview
Description
N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)propanamide, also known as BTCP, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in the regulation of insulin signaling and glucose homeostasis.
Mechanism of Action
N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)propanamide exerts its pharmacological effects by selectively inhibiting the activity of PTP1B, which is a negative regulator of insulin signaling. PTP1B dephosphorylates insulin receptor substrate (IRS) proteins, thereby inhibiting insulin signaling and glucose uptake. By inhibiting PTP1B, N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)propanamide enhances insulin signaling and glucose uptake, leading to improved glucose homeostasis.
Biochemical and Physiological Effects:
N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)propanamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and type 2 diabetes. It also reduces hepatic glucose production and increases glucose uptake in skeletal muscle and adipose tissue. N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)propanamide has been found to have anti-inflammatory and anti-cancer properties as well.
Advantages and Limitations for Lab Experiments
N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)propanamide is a potent and selective inhibitor of PTP1B, making it an ideal tool for studying the role of PTP1B in insulin signaling and glucose homeostasis. It is also relatively easy to synthesize and has good solubility in aqueous solutions. However, N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)propanamide has a relatively short half-life and may require frequent dosing in in vivo experiments.
Future Directions
There are several future directions for N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)propanamide research. One area of interest is the development of more potent and selective PTP1B inhibitors with longer half-lives and better pharmacokinetic profiles. Another area of interest is the investigation of the potential therapeutic benefits of PTP1B inhibition in other diseases such as cancer, inflammation, and neurodegenerative disorders. Additionally, the use of N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)propanamide in combination with other drugs or therapies may enhance its therapeutic effects and reduce its limitations.
Scientific Research Applications
N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)propanamide has been extensively used in scientific research as a tool to study the role of PTP1B in insulin signaling and glucose homeostasis. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and type 2 diabetes. N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)propanamide has also been used to investigate the potential therapeutic benefits of PTP1B inhibition in other diseases such as cancer, inflammation, and neurodegenerative disorders.
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(4-chlorophenoxy)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c1-10(21-12-8-6-11(17)7-9-12)15(20)19-16-18-13-4-2-3-5-14(13)22-16/h2-10H,1H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLQFIPWZBRUBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC2=CC=CC=C2S1)OC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzothiazol-2-yl)-2-(4-chlorophenoxy)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.